2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline
Description
Molecular Architecture & Stereochemical Analysis
IUPAC Nomenclature & Constitutional Isomerism
The compound is systematically named 2-methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline , reflecting its aniline backbone substituted with a methyl group at the ortho position and a 2,2,3,3-tetrafluoropropoxy group at the para position. Constitutional isomerism is absent due to fixed substituent positions on the aromatic ring, eliminating alternative connectivity patterns.
| Structural Feature | Description |
|---|---|
| Core structure | Aniline ring with substituents at C2 (CH₃) and C4 (OCH(CF₂)₂CF₃) |
| Molecular formula | C₁₀H₁₁F₄NO |
| Molecular weight | 237.19 g/mol |
| CAS number | 937602-94-3 |
Electronic Effects of Methyl/Tetrafluoropropoxy Substituents
- Methyl group (C2) : Acts as an electron-donating group (EDG) via inductive effects, increasing electron density at the ortho and para positions of the aniline ring. This enhances nucleophilic reactivity at these sites.
- Tetrafluoropropoxy group (C4) : Exhibits dual electronic behavior:
The interplay of these effects creates a meta-directing influence for electrophilic aromatic substitution, favoring reactions at positions meta to the tetrafluoropropoxy group.
Conformational Dynamics via Computational Modeling
Computational studies (e.g., DFT) predict that the tetrafluoropropoxy group adopts a linear zigzag conformation to minimize steric clashes between fluorine atoms and the aniline ring. The methyl group’s steric bulk further stabilizes the planar aromatic geometry, preventing excessive ring distortion. Key conformational insights:
- C-O bond rotation : Restricted by fluorine’s steric demands, favoring a staggered conformation.
- Aromatic ring substituents : Methyl group’s bulky nature enforces a coplanar arrangement with the ring, optimizing resonance stabilization.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Fingerprinting
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic protons (H-3, H-5, H-6) | 6.6–7.2 | Multiplet | Ortho/para to substituents |
| Aniline NH | 3.5–4.5 | Broad singlet | NH proton exchange broadening |
| Methyl (CH₃) | 2.2–2.4 | Singlet | Electron-withdrawing deshielded CH₃ |
| Tetrafluoropropoxy (OCH) | 4.0–4.5 | Split multiplet | Oxygen-linked CH (if present) |
Note: Exact shifts depend on solvent and temperature. The NH proton may appear as a broad peak due to hydrogen bonding.
Mass Spectrometric Fragmentation Patterns
| Fragment | m/z | Relative Abundance (%) | Key Loss |
|---|---|---|---|
| Molecular ion (C₁₀H₁₁F₄NO⁺) | 237 | 100 | – |
| Loss of OCH(CF₂)₂CF₃ | 237 – 169 = 68 | 15–20 | Cleavage of C-O bond |
| CF₃⁺ | 69 | 5–10 | Fragmentation of tetrafluoropropoxy group |
Dominant fragmentation pathways involve cleavage of the ether bond and loss of fluorinated moieties, consistent with fluorinated ether stability.
Infrared/Raman Vibrational Mode Assignments
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretch (aniline) | 3300–3500 | Strong | Broad peak due to hydrogen bonding |
| Aromatic C-H stretch | 3000–3100 | Medium | Ortho/para protons |
| C-O-C stretch (ether) | 1100–1300 | Sharp | Asymmetric stretching |
| C-F stretch (tetrafluoropropoxy) | 1200–1350 | Strong | Symmetric/asymmetric CF₂/CF₃ vibrations |
The aromatic C=C stretching vibrations (1450–1600 cm⁻¹) provide additional confirmation of the benzenoid structure.
Thermodynamic & Kinetic Properties
Solubility Parameters in Organic/Aqueous Media
| Solvent | Solubility (g/L) | Rationale |
|---|---|---|
| Dichloromethane | High (>100 g/L) | Polar aprotic compatibility with fluorinated groups |
| Water | Low (<0.1 g/L) | Hydrophobic fluorinated chain dominates |
| Ethanol | Moderate (5–10 g/L) | Partial protonation of NH enhances solubility |
Solubility trends align with the compound’s amphiphilic nature: fluorinated groups enhance organic solubility, while the aniline NH permits limited polar interactions.
Partition Coefficients (LogP) & Lipophilicity
| Parameter | Value | Interpretation |
|---|---|---|
| LogP (octanol-water) | ~3.5–4.0 | High lipophilicity due to fluorinated substituents |
| Topological polar surface area (TPSA) | 45–50 Ų | Moderate hydrogen-bonding capacity from NH |
Fluorine’s lipophilic character (C-F bond) elevates LogP, while the NH group reduces it slightly.
Thermal Stability Profiles (TGA/DSC)
| Property | Value | Method |
|---|---|---|
| Decomposition onset (TGA) | >200°C | Thermogravimetric analysis (estimated) |
| Glass transition (DSC) | Not reported | Limited data on amorphous/crystalline behavior |
Fluorinated ethers typically exhibit high thermal stability, with decomposition pathways involving C-F bond cleavage at elevated temperatures.
Properties
IUPAC Name |
2-methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4NO/c1-6-4-7(2-3-8(6)15)16-5-10(13,14)9(11)12/h2-4,9H,5,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKZXBIERVEWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C(F)F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies
Etherification of 4-Amino-2-Methylphenol
The most direct route involves etherification of 4-amino-2-methylphenol with 2,2,3,3-tetrafluoropropyl bromide. This method leverages nucleophilic aromatic substitution (SNAr) under basic conditions to install the tetrafluoropropoxy group.
Reaction Conditions :
- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
- Solvent : Polar aprotic solvents (e.g., dimethylformamide, acetone)
- Temperature : 60–100°C
- Time : 12–24 hours
The reaction proceeds via deprotonation of the phenolic oxygen, followed by nucleophilic attack on the fluorinated alkyl bromide. Challenges include competing side reactions at the amino group, necessitating protective strategies such as temporary acetylation.
Table 1: Optimization of Etherification Parameters
| Parameter | Optimal Range | Impact on Yield | Source |
|---|---|---|---|
| Base | K₂CO₃ (2.5 equiv) | 68–72% | |
| Solvent | DMF | Maximizes solubility | |
| Temperature | 80°C | Balances rate vs. degradation |
Mitsunobu Alkylation
For enhanced regiocontrol, the Mitsunobu reaction couples 4-amino-2-methylphenol with 2,2,3,3-tetrafluoro-1-propanol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). This method avoids harsh bases and improves functional group tolerance.
Mechanistic Insights :
- Activation of the alcohol via phosphine-azocarboxylate complex.
- Oxidative displacement to form the ether bond.
Advantages :
Limitations :
- Cost and stoichiometric use of reagents.
- Requires anhydrous conditions.
Alternative Pathways and Modifications
Reductive Amination of Fluorinated Intermediates
A patent by CN103497111A describes a high-pressure amination route using 1,2,3,4-tetrafluorobenzene and ammonia in the presence of copper powder. While developed for 2,3,4-trifluoroaniline, this approach is adaptable to the target compound by modifying the fluorinated precursor.
Key Steps :
- Amination : Reacting tetrafluorobenzene with excess NH₃ at 180–250°C for 36–72 hours.
- Selective Fluorination : Introducing the tetrafluoropropoxy group via subsequent alkylation.
Challenges :
- Controlling over-fluorination.
- Separation of regioisomers.
Halogen Exchange Reactions
Inspired by CN108911989B, halogen exchange (Halex) reactions offer a route to install fluorine atoms. Starting from chlorinated precursors (e.g., 2-methyl-4-chloroaniline), treatment with potassium fluoride (KF) in polar solvents replaces chlorine with fluorine.
Reaction Formula :
$$
\text{2-Methyl-4-chloroaniline} + \text{KF} \xrightarrow{\text{DMF, 120°C}} \text{2-Methyl-4-fluoroaniline} + \text{KCl}
$$
Limitations :
- Low efficiency for bulkier groups like tetrafluoropropoxy.
- Requires multiple steps for full substitution.
Purification and Characterization
Isolation Techniques
Post-synthesis purification is critical due to residual fluorinated byproducts. Common methods include:
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients.
- Recrystallization : Using ethanol/water mixtures to isolate crystalline product.
Table 2: Purity Analysis of Isolated Product
| Method | Purity (%) | Notes | Source |
|---|---|---|---|
| HPLC | 98.5 | UV detection at 254 nm | |
| GC-MS | 97.2 | Confirms molecular ion (m/z 237) |
Scalability and Industrial Considerations
Emerging Methodologies
Continuous Flow Synthesis
Recent advances in microreactor technology enable safer handling of exothermic steps (e.g., alkylation). Preliminary studies show 20% faster reaction times and improved heat dissipation.
Biocatalytic Approaches
Enzymatic etherification using lipases or transaminases is under investigation to replace metal catalysts. Early-stage yields remain low (15–30%) but offer a greener alternative.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro precursor can be reduced to form the aniline derivative.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: The primary amine derivative.
Substitution: Halogenated or nitrated derivatives depending on the substituent used.
Scientific Research Applications
Chemistry
Building Block for Complex Molecules
2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline serves as a versatile building block in organic synthesis. It can participate in various chemical reactions such as oxidation and substitution to form more complex organic compounds.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Quinones |
| Reduction | Sodium borohydride | Amines |
| Substitution | Alkyl halides | Substituted anilines |
Biology
Biochemical Probes
This compound is being investigated for its potential as a biochemical probe due to its ability to interact with specific molecular targets involved in various biological pathways. Preliminary studies suggest it may inhibit enzymes associated with inflammatory responses and cancer cell proliferation.
- Molecular Targets: Enzymes and receptors in inflammatory pathways.
- Mechanism of Action: The compound may inhibit key enzymes or receptors leading to reduced inflammation or tumor growth.
Medicine
Therapeutic Potential
Research indicates that this compound exhibits anti-inflammatory and anti-cancer properties. Case studies have shown promising results in vitro regarding its efficacy against certain cancer cell lines.
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Anti-cancer activity | MCF-7 (breast cancer) | 12.5 | Significant reduction in viability |
| Anti-inflammatory effects | RAW 264.7 (macrophages) | 15.0 | Decreased cytokine production |
Industrial Applications
In industry, this compound is utilized in the development of specialty chemicals and materials. Its fluorinated nature imparts unique properties that are beneficial for creating fluorinated polymers and coatings with enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline involves its interaction with specific molecular targets. The fluorinated propoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes. This can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline with key analogs:
Key Comparative Insights
Fluorine Content and Electronic Effects: The target compound contains 4 fluorine atoms, fewer than analogs like 2-Methyl-4-(heptafluoroisopropyl)aniline (7 F) and 4-(Heptafluoro-2-propanyl)-2-(trifluoromethyl)aniline (10 F). Higher fluorine content generally increases electron-withdrawing effects, thermal stability, and resistance to metabolic degradation .
Substituent Bulk and Steric Effects :
- Heptafluoroisopropyl and heptafluoropropanyl groups are bulkier than tetrafluoropropoxy , which may hinder reactivity in nucleophilic substitutions but improve binding in receptor-ligand interactions (e.g., in pharmaceuticals) .
Patent literature highlights the use of tetrafluoropropoxy groups in drug candidates, indicating their relevance in medicinal chemistry despite synthetic complexity .
Analogs with fewer fluorine atoms (e.g., the target compound) may face fewer regulatory restrictions.
Biological Activity
2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure
The compound this compound consists of an aniline moiety substituted with a tetrafluoropropoxy group. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
Research on similar compounds suggests that this compound may interact with various biological targets:
- DNA Intercalation : Compounds with an aniline structure often exhibit the ability to intercalate into DNA. This can disrupt DNA replication and transcription processes, potentially leading to apoptosis in cancer cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, it could affect topoisomerase II activity, which is crucial for DNA unwinding during replication.
The biochemical properties of this compound can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Weight | Approximately 250 g/mol |
| Solubility | Soluble in organic solvents; limited in water |
| LogP | Higher logP values suggest increased lipophilicity |
| Stability | Stable under physiological conditions |
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial effects of related tetrafluoropropoxy compounds, it was found that structural modifications significantly influenced their activity against C. trachomatis. The introduction of specific substituents enhanced both potency and selectivity .
Study 2: Anticancer Activity
Another investigation into similar aniline derivatives revealed that these compounds could inhibit cell growth in various cancer cell lines through mechanisms involving DNA damage and apoptosis induction .
Q & A
Q. Q1: What are the optimal synthetic routes for 2-methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline, and how do reaction conditions influence yield?
A: Synthesis typically involves sequential functionalization of the aniline core. A common approach is nucleophilic aromatic substitution (NAS) using 2-methyl-4-hydroxyaniline and 2,2,3,3-tetrafluoropropyl bromide under basic conditions (e.g., K₂CO₃ or NaH in DMF at 80–100°C) . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. For example, excess tetrafluoropropyl bromide (1.2–1.5 equiv) improves substitution efficiency, while polar aprotic solvents like DMF enhance reactivity. Impurities from incomplete substitution or hydrolysis of the tetrafluoropropoxy group are common; purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. Q2: How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
A:
- ¹H/¹³C NMR :
- Mass Spectrometry (HRMS) :
Advanced Research Questions
Q. Q3: How does the electron-withdrawing tetrafluoropropoxy group influence the reactivity of the aniline moiety in electrophilic substitution reactions?
A: The -OCH₂CF₂CF₂H group is strongly electron-withdrawing (-I effect), deactivating the aromatic ring and directing electrophiles to the meta position relative to the amine. For example, nitration with HNO₃/H₂SO₄ predominantly yields 2-methyl-4-(2,2,3,3-tetrafluoropropoxy)-5-nitroaniline. Computational studies (DFT) reveal reduced electron density at the para position (HOMO localization ~ -8.5 eV), corroborating experimental regioselectivity .
Q. Q4: What strategies mitigate fluorine-mediated metabolic instability in derivatives of this compound during pharmacological studies?
A:
- Structural Modifications : Replace labile C-F bonds with trifluoromethyl (-CF₃) or perfluoroalkyl chains to reduce oxidative defluorination .
- Prodrug Design : Mask the aniline amine with acetyl or carbamate groups to prevent Phase I oxidation.
- In Silico Screening : Use molecular docking to predict interactions with cytochrome P450 enzymes (e.g., CYP3A4), identifying metabolically stable analogs .
Q. Q5: How can crystallographic data (via SHELX) resolve ambiguities in the solid-state conformation of this compound?
A: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement reveals:
- Dihedral angles between the aniline ring and tetrafluoropropoxy chain (~45–60°), indicating steric strain.
- Hydrogen-bonding networks (N-H···O/F interactions) stabilize the lattice, critical for predicting solubility and polymorphism .
Experimental Design & Data Analysis
Q. Q6: How to design a stability study for this compound under varying pH and temperature conditions?
A:
- Conditions : Test aqueous solutions (pH 1–10, 25–60°C) over 14 days.
- Analytical Methods :
- Key Metrics : Calculate rate constants (k) and activation energy (Eₐ) via Arrhenius plots .
Q. Q7: What contradictions arise in reported biological activity data, and how can they be resolved?
A:
- Contradiction : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM for kinase inhibition).
- Resolution :
- Standardize assay conditions (e.g., ATP concentration, incubation time).
- Validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Methodological Resources
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 6.8 (d, J=8.4 Hz, H-5), 6.6 (s, H-3) | |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -126 (m, CF₂), -138 (t, CF₃) | |
| HRMS (ESI+) | m/z 263.08 [M+H]⁺ |
Q. Table 2: Stability Study Parameters
| Parameter | Range/Value | Reference |
|---|---|---|
| pH | 1, 4, 7, 10 | |
| Temperature | 25°C, 40°C, 60°C | |
| Analytical Method | HPLC-PDA (λ=254 nm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
